Cas no 912770-07-1 (N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide)

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-2-nitro-
- AKOS024610733
- 912770-07-1
- N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-nitrobenzamide
- CCG-351199
- F1813-0677
-
- Inchi: 1S/C14H7Cl2N3O3S/c15-8-5-6-9(16)12-11(8)17-14(23-12)18-13(20)7-3-1-2-4-10(7)19(21)22/h1-6H,(H,17,18,20)
- InChI Key: KICQNKAVNGJOTF-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(Cl)C=CC(Cl)=C2S1)(=O)C1=CC=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 366.9585177g/mol
- Monoisotopic Mass: 366.9585177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.667±0.06 g/cm3(Predicted)
- pka: 6.93±0.70(Predicted)
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-0677-2mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-10mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-3mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-15mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-30mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-20μmol |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-5mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-50mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-2μmol |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1813-0677-4mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
912770-07-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide Related Literature
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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3. Book reviews
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Introduction to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS No. 912770-07-1)
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS No. 912770-07-1) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities, particularly in the context of drug discovery and therapeutic applications. The unique structural features of this molecule, including its benzothiazole and nitrobenzamide moieties, make it a promising candidate for further investigation.
The benzothiazole ring system is a well-documented pharmacophore in medicinal chemistry, often found in various bioactive molecules. Its presence in N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide contributes to its potential interactions with biological targets. Specifically, the dichloro substitution at the 4 and 7 positions enhances the electronic properties of the benzothiazole core, influencing its reactivity and binding affinity. This structural feature has been explored in recent studies as a means to modulate biological activity.
The nitrobenzamide moiety is another critical component of this compound. Nitroaromatic compounds are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. In N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide, the nitro group at the 2-position of the benzamide moiety introduces a polar and electron-withdrawing effect, which can significantly alter the compound's solubility and interactions with biological targets. This feature has been investigated in several recent studies aimed at developing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds like N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide. Research has shown that such compounds can exhibit a wide range of biological activities due to their complex structural motifs. For instance, studies have demonstrated that derivatives of benzothiazole can interact with various enzymes and receptors involved in inflammatory pathways. Similarly, nitrobenzamide derivatives have been reported to possess significant antimicrobial properties.
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the benzothiazole core followed by functionalization with the nitrobenzamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The final product is then subjected to rigorous analytical characterization to confirm its identity and purity.
The pharmacological evaluation of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has revealed several promising activities. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, preliminary in vivo studies suggest that it may have therapeutic potential in models of chronic diseases. These findings have prompted further research into developing derivatives of this compound with enhanced pharmacological profiles.
The structural flexibility of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide also makes it an attractive scaffold for structure-based drug design. By modifying specific functional groups or introducing new substituents, researchers can fine-tune its biological activity to target specific diseases or conditions. This approach has been successfully applied in other areas of pharmaceutical research, leading to the development of novel drugs with improved efficacy and reduced side effects.
In conclusion, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide(CAS No. 912770-07-1) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.
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